molecular formula C12H6O3 B13683890 Naphtho[1,2-b]furan-2,3-dione

Naphtho[1,2-b]furan-2,3-dione

Cat. No.: B13683890
M. Wt: 198.17 g/mol
InChI Key: YZMJNFYURJPOKU-UHFFFAOYSA-N
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Description

Naphtho[1,2-b]furan-2,3-dione is a polycyclic ortho-quinonoid compound that serves as a privileged structural motif in medicinal chemistry and drug discovery. Compounds within this class, specifically various naphtho[1,2-b]furan-dione isomers, have demonstrated a broad spectrum of significant biological activities, making them valuable scaffolds for pharmaceutical research . These activities include potent anticancer properties, as evidenced by studies on the closely related isomer Naphtho[1,2-b]furan-4,5-dione (NFD) . Research has shown that NFD exhibits inhibitory action on hepatocyte growth factor-induced migration and invasion of aggressive MDA-MB-231 human breast cancer cells . The underlying mechanism of action for such compounds involves the suppression of the c-Met phosphorylation and the subsequent downstream blockade of the PI3K/Akt and NF-κB signaling pathways, leading to the downregulation of matrix metalloproteinase (MMP)-9 activity . Beyond oncology, the naphtho[1,2-b]furan-dione core structure is associated with other bioactivities such as antioxidant, antifungal, and cytotoxic effects, highlighting its versatility as a promising pharmacophore . This reagent is presented to the research community as a high-purity building block for developing novel therapeutic agents and probing complex biochemical pathways. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H6O3

Molecular Weight

198.17 g/mol

IUPAC Name

benzo[g][1]benzofuran-2,3-dione

InChI

InChI=1S/C12H6O3/c13-10-9-6-5-7-3-1-2-4-8(7)11(9)15-12(10)14/h1-6H

InChI Key

YZMJNFYURJPOKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2OC(=O)C3=O

Origin of Product

United States

Synthetic Methodologies for Naphtho 1,2 B Furan 2,3 Dione and Its Analogues

Classical Annulation and Cyclization Approaches

Traditional methods for constructing the naphthofuran core often rely on the formation of the furan (B31954) ring onto a pre-existing naphthalene (B1677914) structure through condensation and intramolecular cyclization reactions. These foundational strategies remain valuable for their straightforwardness and utility in generating a variety of analogues.

Condensation Reactions in Furan Ring Formation

Condensation reactions are a cornerstone in the synthesis of naphthofurans. These methods typically involve the reaction of a naphthalene-based precursor, such as a hydroxynaphthaldehyde or a hydroxynaphthoquinone, with a reagent that provides the remaining atoms necessary to form the furan ring.

A common approach involves the reaction of 2-hydroxy-1-naphthaldehyde (B42665) with α-halo ketones, such as chloroacetone, in the presence of a base like potassium carbonate. This reaction proceeds via an initial O-alkylation followed by an intramolecular aldol-type condensation to yield the cyclized product. For instance, 2-acetylnaphtho[2,1-b]furan can be synthesized effectively through this pathway.

Another significant precursor is 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone), which can react with various partners to build the furan ring. For example, its reaction with gem-bromonitroalkenes provides access to naphtho[2,3-b]furan-4,9-diones substituted at the 3-position. Similarly, reactions with reagents like chloroacetaldehyde (B151913) or ethane-1,2-diol have been established as routes to the naphtho[2,3-b]furan-4,9-dione (B1206112) core structure.

Table 1: Examples of Condensation Reactions for Naphthofuran Synthesis

Naphthalene Precursor Reagent Product Type Reference
2-Hydroxy-1-naphthaldehyde Chloroacetone Naphtho[2,1-b]furan N/A
2-Hydroxy-1,4-naphthoquinone gem-Bromonitroalkenes Naphtho[2,3-b]furan-4,9-dione N/A
2-Hydroxy-1,4-naphthoquinone Chloroacetaldehyde Naphtho[2,3-b]furan-4,9-dione N/A

Intramolecular Cyclization Pathways

Intramolecular cyclization is a key strategy that often follows an initial intermolecular reaction, such as ether formation. A classic example is the synthesis of 2,3-dihydronaphtho[1,2-b]furan derivatives. This process can begin with the O-alkylation of 1-naphthol (B170400) with an alkenyl halide to form an allyl naphthyl ether. Subsequent heating of this ether intermediate induces a Claisen rearrangement to form an ortho-allyl naphthol, which then undergoes intramolecular cyclization to furnish the final dihydronaphthofuran ring system. The specific conditions, such as the solvent and base used, can influence the reaction efficiency and yield.

Base-catalyzed cyclization of pre-formed intermediates is another powerful tool. For example, intermediates derived from the reaction of naphthols with reagents like ethyl 2,3-dibromopropanoate can be cyclized to form dihydronaphthofuran carboxylates. The reaction proceeds through a Michael-type addition followed by an intramolecular nucleophilic substitution to close the furan ring.

Modern Synthetic Strategies

Contemporary approaches to naphthofuran synthesis leverage advances in photochemistry, transition-metal catalysis, and reaction design to offer milder conditions, higher efficiency, and novel pathways to complex analogues.

Photoinduced Cycloaddition Reactions (e.g., [3+2] Cycloaddition)

Photochemical methods provide a green and efficient alternative for constructing the naphthofuran skeleton. A notable example is the visible-light-mediated [3+2] cycloaddition reaction for the synthesis of naphtho[2,3-b]furan-4,9-diones. mdpi.com In this approach, 2-hydroxy-1,4-naphthoquinone is irradiated with blue LEDs in the presence of various alkynes or alkenes. mdpi.com

The proposed mechanism involves the photoexcitation of the naphthoquinone to a triplet state, which then reacts with the alkyne to form a 1,5-biradical intermediate. mdpi.com This intermediate undergoes intramolecular cyclization to give a hydroquinone, which is subsequently oxidized by air to the final naphtho[2,3-b]furan-4,9-dione product. mdpi.com This method is valued for its mild, environmentally friendly conditions and its tolerance of a wide range of functional groups on the alkyne partner, allowing for the synthesis of a diverse library of derivatives. mdpi.com

Table 2: Visible-Light-Mediated [3+2] Cycloaddition for Naphtho[2,3-b]furan-4,9-dione Synthesis

Alkyne/Alkene Partner Product Yield (%) Reference
Phenylacetylene 2-Phenylnaphtho[2,3-b]furan-4,9-dione 85 mdpi.com
1-Octyne 2-Hexylnaphtho[2,3-b]furan-4,9-dione 78 mdpi.com
4-Ethynylanisole 2-(4-Methoxyphenyl)naphtho[2,3-b]furan-4,9-dione 82 mdpi.com
Styrene 2-Phenyl-2,3-dihydronaphtho[2,3-b]furan-4,9-dione 75 mdpi.com

Transition-Metal Catalyzed Syntheses (e.g., Palladium-Catalyzed)

Transition-metal catalysis has emerged as a powerful tool for C-H activation and bond formation, enabling novel and efficient routes to naphthofurans. Palladium-catalyzed reactions are particularly prominent in this area.

One such strategy involves a palladium-catalyzed reverse hydrogenolysis process, which couples 2-hydroxy-1,4-naphthoquinones with olefins to produce naphtho[2,3-b]furan-4,9-diones. semanticscholar.orgrsc.org This reaction, catalyzed by commercially available Pd/C, is notable for being an intrinsically waste-free method as it does not require external oxidants or hydrogen acceptors, producing H₂ as the only byproduct. semanticscholar.orgrsc.org

Another innovative approach is the one-pot synthesis of trifluoromethyl-substituted naphtho[2,1-b]furans. rsc.org This method involves a palladium-catalyzed ortho-vinylation of β-naphthols with CF₃-allyl carbonates, followed by an uninterrupted oxidative radical cyclization sequence to furnish the final product. rsc.org Platinum catalysts have also been employed in tandem reactions to construct the naphtho[1,2-b]furan (B1202928) skeleton. nih.gov This process can involve the cycloisomerization of an allenyl ketone followed by a 6π-electrocyclization-type reaction of a metal carbene intermediate. nih.gov

Domino and Multicomponent Reactions

Domino and multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach to synthesizing complex molecules like naphthofuran analogues in a single step from three or more reactants. These reactions minimize waste by avoiding the isolation of intermediates, thus streamlining the synthetic process.

A prominent example is the three-component synthesis of 2-arylcarbonyl-3-aryl-4,9-dihydronaphtho[2,3-b]furan-4,9-diones. nih.gov This reaction involves the domino reaction of lawsone, an aromatic aldehyde, and a pyridinium (B92312) salt under microwave irradiation. nih.gov Another versatile MCR is the synthesis of 3-substituted 2-aminonaphtho[2,3-b]furan-4,9-diones from lawsone, β-nitrostyrenes, and ammonium (B1175870) acetate (B1210297) in a deep eutectic solvent. nih.gov

The mechanism for these reactions often involves a cascade of classical transformations. For instance, a proposed pathway for the synthesis of certain naphtho[2,3-b]furan-4,9-diones begins with a Michael addition of lawsone to an α-bromonitroalkene, followed by the elimination of nitrous acid and subsequent intramolecular cyclization to form the furan ring. nih.gov These one-pot procedures provide rapid access to libraries of structurally diverse naphthofuran derivatives. nih.gov

One-Pot Synthetic Protocols

A notable one-pot method involves the reaction of 2-hydroxy-1,4-naphthoquinones with enamines derived from ketones. This reaction, conducted in refluxing toluene, yields 2,3-disubstituted naphtho[2,3-b]furan-4,9-diones in moderate to good yields semanticscholar.org. Another effective one-pot approach is the base-promoted reaction between β-dicarbonyl compounds and 2,3-dichloro-1,4-naphthoquinone, which results in C,O-dialkylation to form 2,3-disubstituted naphtho[2,3-b]furan-4,9-diones researchgate.net.

More recently, a one-pot, three-component reaction has been developed for the synthesis of novel 3-(arylamino)naphtho[2,3-b]furan-2,4,9(3H)-trione derivatives. This method utilizes lawsone (2-hydroxy-1,4-naphthoquinone), various aromatic amines, and glyoxylic acid monohydrate at ambient temperature, proceeding through an initial aldol (B89426) condensation, followed by a Michael addition and a final intramolecular nucleophilic annulation nih.gov. Furthermore, a highly selective one-pot microwave-assisted synthesis of 9-methoxynaphtho[1,2-b]benzofuran has been achieved by treating 1-naphthol with 1-bromo-4-methoxy-2-nitrobenzene and potassium tert-butoxide. In this reaction, the nitro group serves a dual purpose, first as an activator for nucleophilic substitution and then as a leaving group during the furan ring cyclization mdpi.com.

ReactantsCatalyst/ReagentProduct TypeKey Features
2-Hydroxy-1,4-naphthoquinones + EnaminesNone (Refluxing Toluene)Naphtho[2,3-b]furan-4,9-dionesDirect formation of 2,3-disubstituted products. semanticscholar.org
2,3-Dichloro-1,4-naphthoquinone + β-DicarbonylsBaseNaphtho[2,3-b]furan-4,9-dionesProceeds via C,O-dialkylation. researchgate.net
Lawsone + Aromatic Amines + Glyoxylic Acidp-TSOH3-(Arylamino)naphtho[2,3-b]furan-2,4,9(3H)-trionesThree-component reaction at ambient temperature. nih.gov
1-Naphthol + Substituted NitrobenzenePotassium tert-butoxideNaphtho[1,2-b]benzofuransMicrowave-assisted; dual role of nitro group. mdpi.com

Approaches to Dihydronaphthofuran Intermediates and Derivatives

The synthesis of dihydronaphthofuran intermediates is a critical step toward accessing the Naphtho[1,2-b]furan-2,3-dione core and its derivatives. These saturated or partially saturated heterocyclic intermediates provide a versatile platform for further functionalization. A variety of synthetic strategies have been developed to construct these key structures rsc.org.

One common approach involves the treatment of 1-naphthol derivatives with ethyl 2,3-dibromopropanoate in the presence of potassium carbonate. This reaction can lead to the formation of ethyl 2,3-dihydronaphtho[1,2-b]furan-2-carboxylates, although yields can be modest and the formation of spirocyclic byproducts is possible rsc.org.

Catalytic methods have proven particularly effective. For instance, an efficient synthesis of 2-(iodomethyl)-2,3-dihydronaphtho[1,2-b]furan has been achieved through the reaction of 2-allyl-1-naphthol with molecular iodine and sodium bicarbonate rsc.org. Metal-catalyzed reactions have also been employed; a cycloaddition of diazonaphthoquinones with enol ethers can produce 2,3-dihydronaphtho[1,2-b]furan derivatives rsc.org. Another modern approach is the intramolecular transannulation of ((2-alkynyl)aryl)cyclopropyl ketones, catalyzed by AgOTf, to prepare 2,3-dihydronaphtho[1,2-b]furans in good yields rsc.org.

ReactantsCatalyst/ReagentProductReaction Type
1-Naphthol derivatives + Ethyl 2,3-dibromopropanoateK₂CO₃Ethyl 2,3-dihydronaphtho[1,2-b]furan-2-carboxylatesBase-catalyzed cyclization rsc.org
2-Allyl-1-naphtholI₂ / NaHCO₃2-(Iodomethyl)-2,3-dihydronaphtho[1,2-b]furanIodocyclization rsc.org
Diazonaphthoquinones + Enol ethersRh₂(OAc)₄2,3-Dihydronaphtho[1,2-b]furan derivativesRhodium-catalyzed cycloaddition rsc.org
((2-Alkynyl)aryl)cyclopropyl ketonesAgOTf2,3-Dihydronaphtho[1,2-b]furansSilver-catalyzed transannulation rsc.org

Visible-light-mediated [3+2] cycloaddition reactions represent a green and efficient method for synthesizing dihydronaphthofuran analogues. The reaction between 2-hydroxy-1,4-naphthoquinone and various alkenes (styrenes) under blue LED irradiation produces dihydronaphtho[2,3-b]furan-4,9-diones in moderate yields without the need for a catalyst nih.govmdpi.com.

Regioselective and Stereoselective Synthesis Considerations

Achieving regioselectivity is a paramount challenge in the synthesis of naphthofurans, as multiple isomers (e.g., linear naphtho[2,3-b]furan (B13665818) vs. angular naphtho[1,2-b]furan and naphtho[2,1-b]furan) can often be formed. The choice of starting materials, catalysts, and reaction conditions plays a crucial role in directing the cyclization to the desired constitutional isomer.

A highly regioselective synthesis of naphtho[1,2-b]furan-3-carboxamides has been developed through an Indium(III) triflate-catalyzed cascade [3+2] cycloaddition of 1,4-naphthoquinones with β-ketoamides. This methodology demonstrates broad substrate scope and affords the angular naphtho[1,2-b]furan isomer with high regioselectivity in good to excellent yields rsc.org. The proposed mechanism involves a Michael addition of the enol form of the β-ketoamide to the naphthoquinone, followed by an intramolecular cyclization and dehydration sequence that favors the formation of the angular [1,2-b] fused ring system.

The challenge of regioselectivity is highlighted in reactions that can produce mixtures of products. For example, the reaction of 2-hydroxynaphthalene-1,4-dione with alkyl 3-bromo-3-nitroacrylates can result in a mixture of naphtho[2,3-b]furan and naphtho[1,2-b]furan derivatives.

In contrast, visible-light-mediated [3+2] cycloaddition reactions have been shown to exhibit excellent regioselectivity. When 2-hydroxy-1,4-naphthoquinone reacts with phenylacetylene, only the 2-phenylnaphtho[2,3-b]furan-4,9-dione isomer is obtained, with no detectable formation of the 3-phenyl isomer mdpi.com. This high degree of control is a significant advantage of photochemical methods.

While stereoselectivity is less commonly a factor in the synthesis of the fully aromatic naphthofuran-2,3-dione, it becomes critical when synthesizing its di- or tetrahydro- derivatives, which contain stereocenters. For instance, the synthesis of cis and trans 2,3-dihydronaphtho[1,2-b]furan derivatives has been reported, indicating that control over the relative stereochemistry of substituents on the furan ring is achievable, although specific methods to selectively favor one stereoisomer over another are still an area of active research rsc.org.

Chemical Reactivity and Transformation Studies of Naphtho 1,2 B Furan 2,3 Dione Systems

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of the naphtho[1,2-b]furan-2,3-dione system is heavily influenced by the two electron-withdrawing carbonyl groups. These groups deactivate the fused naphthalene (B1677914) ring system towards electrophilic aromatic substitution. Consequently, reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation on the aromatic core are generally not feasible under standard conditions without significantly altering the molecule's core structure.

Conversely, the molecule is highly susceptible to nucleophilic attack. The primary sites for nucleophilic reactions are the electrophilic carbonyl carbons of the dione (B5365651) functionality. Nucleophilic attack on the aromatic naphthalene ring (a nucleophilic aromatic substitution, or SNAr) is not a characteristic reaction for the parent compound, as it lacks a suitable leaving group on the aromatic core. Instead, nucleophilic additions to the C=O bonds are the predominant interactions, often leading to subsequent ring-opening or condensation reactions.

Oxidative and Reductive Transformations

The redox chemistry of this compound is centered on its dione functionality.

Reductive Transformations: The vicinal dicarbonyl is susceptible to reduction. Treatment with common reducing agents can lead to the formation of the corresponding diol. The specific outcome depends on the reducing agent and reaction conditions. For instance, mild reducing agents might selectively reduce one carbonyl group, while stronger agents would lead to the reduction of both.

Oxidative Transformations: The this compound system is relatively electron-deficient and thus resistant to oxidation under typical conditions. The naphthalene ring could be oxidized under harsh conditions, but this would likely lead to the degradation of the entire molecule. The primary oxidative reactions relevant to this system often involve transformations of derivatives rather than the parent dione itself.

Ring-Opening and Rearrangement Reactions

One of the most characteristic reactions of this compound is the cleavage of the furan (B31954) ring upon treatment with nucleophiles.

Ring-Opening Reactions: Alkaline hydrolysis, using nucleophiles like sodium hydroxide, leads to the opening of the heterocyclic furan ring. This reaction proceeds via nucleophilic attack at one of the carbonyl carbons, followed by cleavage of the acyl-oxygen bond. The product of this reaction is a salt of 2-hydroxy-1-naphthoylformic acid. Subsequent acidification yields the free acid. This transformation is a key pathway for converting the fused heterocyclic system into a functionalized naphthalene derivative.

Rearrangement Reactions: True intramolecular rearrangement reactions of the parent this compound are not widely documented. However, rearrangement pathways can be involved in the reactions of its derivatives or during multi-step syntheses starting from this scaffold.

Derivatization and Functionalization Strategies

The derivatization of this compound is a versatile strategy for synthesizing a wide range of complex heterocyclic compounds. Functionalization can be targeted at the naphthalene moiety, the furan ring, or the dione group.

As direct electrophilic substitution on the this compound core is challenging, the introduction of substituents onto the naphthalene moiety is most effectively achieved by using appropriately substituted starting materials. The synthesis of the parent dione often starts from 2-hydroxynaphthoquinone. Therefore, employing a substituted 2-hydroxynaphthoquinone allows for the preparation of derivatives with various functional groups (e.g., halogens, alkyl, alkoxy groups) on the aromatic backbone. This "bottom-up" approach provides precise control over the substitution pattern.

Modification of the furan ring almost invariably involves its opening and subsequent transformation. As discussed, nucleophilic attack leads to ring cleavage. The resulting intermediate, a functionalized naphthalene, can then be used in further synthetic steps. For example, the product of hydrolysis, 2-hydroxy-1-naphthoylformic acid, possesses carboxylic acid and hydroxyl groups that can be further functionalized.

The dione functionality is the most reactive part of the molecule and the primary site for derivatization. The adjacent carbonyl groups readily react with binucleophiles, especially diamines, to form new heterocyclic rings through condensation reactions.

A prominent example is the reaction with o-phenylenediamines. This reaction yields quinoxaline (B1680401) derivatives fused to the naphthofuran system. The reaction proceeds by initial nucleophilic attack of one amine group on a carbonyl carbon, followed by cyclization and dehydration to form the stable, aromatic pyrazine (B50134) ring of the quinoxaline system. This strategy is a powerful tool for creating complex, polycyclic aromatic compounds.

The table below summarizes key reactions involving the dione functionality.

ReactantProduct TypeDescription
Sodium Hydroxide (NaOH)Ring-Opened CarboxylateNucleophilic attack by OH⁻ leads to the cleavage of the furan ring, forming a sodium 2-hydroxy-1-naphthoylformate salt.
o-PhenylenediamineQuinoxaline DerivativeCondensation reaction where the two amine groups react with the two carbonyl groups to form a new, fused six-membered pyrazine ring.
HydrazineHydrazone/Pyridazinone DerivativeReaction with the dicarbonyl can lead to the formation of hydrazones or, through cyclization, pyridazinone-type structures.

These reactions highlight the utility of this compound as a versatile building block in synthetic organic chemistry for the construction of novel heterocyclic systems.

Spectroscopic and Advanced Analytical Characterization of Naphtho 1,2 B Furan 2,3 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For Naphtho[1,2-b]furan-2,3-dione, a complete assignment of proton (¹H) and carbon-13 (¹³C) NMR signals is achieved through a combination of one- and two-dimensional experiments, such as ¹H-¹H Correlated Spectroscopy (COSY) and Heteronuclear Multiple-Bond Correlation (HMBC). researchgate.net

The analysis helps distinguish between isomers, such as the ortho-quinone (naphtho[1,2-b]furan-4,5-dione) and the para-quinone (naphtho[2,3-b]furan-4,9-dione), which exhibit distinct spectral patterns. researchgate.net The ¹H NMR spectrum of the naphthoquinone moiety is expected to show signals in the aromatic region. The protons on the naphthalene (B1677914) ring system will appear as multiplets, with their specific chemical shifts and coupling constants determined by their position relative to the furan (B31954) ring and the dione (B5365651) functional groups.

The ¹³C NMR spectrum provides crucial information about the carbon framework. The carbonyl carbons of the dione group are expected to resonate at a significantly downfield chemical shift. The remaining carbons of the naphthalene and furan rings will appear in the aromatic and olefinic regions, respectively. Detailed analysis of HMBC spectra allows for the definitive assignment of quaternary carbons by observing their long-range correlations with nearby protons. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Moiety Note: These are predicted values based on the analysis of related furanonaphthoquinone structures. Actual experimental values may vary.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C2 (C=O) - ~175-185
C3 (C=O) - ~175-185
Aromatic CH 7.5 - 8.5 120 - 140
Furan CH 7.0 - 8.0 110 - 150

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. uci.edu For this compound (C₁₂H₆O₃), the molecular ion peak (M⁺) in the mass spectrum would correspond to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, confirming the elemental composition. uci.edu

The fragmentation of the molecular ion provides valuable structural information. pressbooks.pub In heterocyclic compounds like this compound, fragmentation often involves the loss of small, stable neutral molecules. A characteristic fragmentation pathway would likely involve the sequential loss of carbon monoxide (CO) molecules from the dione moiety. The fragmentation of the furan ring itself can also contribute to the observed spectrum. ed.ac.uk

Table 2: Expected Mass Spectrometry Data for this compound

Feature Expected Value (m/z) Description
Molecular Formula C₁₂H₆O₃ -
Molecular Weight 198.18 g/mol -
Molecular Ion (M⁺) ~198 Corresponds to the intact molecule.
Fragment Ion (M-CO)⁺ ~170 Loss of one carbon monoxide molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. utdallas.edu The IR spectrum of this compound is expected to be dominated by strong absorption bands characteristic of its key structural features.

The most prominent absorptions will be due to the carbonyl (C=O) stretching vibrations of the dione group. These typically appear as strong, sharp bands in the region of 1650-1750 cm⁻¹. The exact frequency can be influenced by ring strain and conjugation. The spectrum will also feature absorptions corresponding to the C=C stretching vibrations of the aromatic naphthalene ring, generally found in the 1400-1600 cm⁻¹ region. libretexts.org Absorptions for the C-O stretching of the furan ring are also expected, typically between 1000-1300 cm⁻¹. vscht.cz Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹. libretexts.orgvscht.cz

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Carbonyl (C=O) Stretch 1650 - 1750 Strong
Aromatic (C=C) Stretch 1400 - 1600 Medium to Strong
Furan (C-O) Stretch 1000 - 1300 Medium to Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Spectroscopy in Electronic Properties

Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. This compound possesses an extended π-conjugated system, which includes the naphthalene and furan rings as well as the carbonyl groups. This extensive conjugation is expected to result in strong absorption bands in the UV-Vis region. The introduction of chromophores like the naphthalene ring typically causes shifts of the absorption maxima to longer wavelengths. semanticscholar.org

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many naphthalene derivatives are known to be fluorescent. mdpi.com The fluorescence properties of this compound, including its emission wavelength and quantum yield, would depend on its specific electronic structure and the rigidity of the molecule. The substitution pattern on the naphthoimidazole ring has been shown to significantly influence fluorescence emission intensity in related compounds. mdpi.com

X-ray Diffraction Analysis for Solid-State Structure Determination

The analysis would also reveal how the molecules pack in the crystal lattice, identifying any intermolecular interactions such as π-π stacking or hydrogen bonding if applicable. mdpi.com The crystal system (e.g., monoclinic, orthorhombic) and space group would also be determined, providing a complete picture of the solid-state structure. mdpi.comjocpr.com Such structural confirmation is crucial, as demonstrated in the analysis of related naphthofuran and triazole compounds where X-ray diffraction was used to verify structures proposed by other spectroscopic methods. mdpi.comnih.gov

Chromatographic Techniques for Purity and Separation

Chromatography encompasses a range of techniques essential for the separation, identification, and purification of chemical compounds. nih.gov For the isolation and purity assessment of this compound, column chromatography and thin-layer chromatography (TLC) are commonly employed.

Column chromatography, often using silica (B1680970) gel as the stationary phase and a mixture of solvents like hexane (B92381) and ethyl acetate (B1210297) as the mobile phase, is effective for purifying the compound from reaction mixtures. nih.gov The polarity of the solvent system is adjusted to achieve optimal separation. TLC is used to monitor the progress of reactions and to determine the purity of the collected fractions from column chromatography by comparing their retention factor (Rf) values. nih.gov For more precise quantitative analysis and purity determination, High-Performance Liquid Chromatography (HPLC) can be utilized. nih.gov

Theoretical and Computational Investigations of Naphtho 1,2 B Furan 2,3 Dione Frameworks

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

No specific DFT or Ab Initio studies on the Naphtho[1,2-b]furan-2,3-dione molecule were found.

Electronic Structure and Frontier Molecular Orbital Analysis

Information regarding the HOMO-LUMO energy gap, electron distribution, and orbital energies specific to this compound is not available in the reviewed literature.

Charge Distribution and Reactivity Descriptors

Data on the molecular electrostatic potential (MEP), Mulliken charges, or other reactivity descriptors for this compound are not documented in the available sources.

Molecular Modeling and Dynamics Simulations

No molecular dynamics simulation studies to assess the conformational flexibility or interaction of this compound with other molecules were identified.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

No QSRR models involving this compound have been reported.

Computational Mechanistic Elucidation of Reactions

While mechanisms for the formation of other naphthofuran isomers have been proposed, specific computational elucidations for reactions involving the this compound framework are absent from the literature.

In-silico Analysis for Structural Optimization

There are no published in-silico studies focused on the structural optimization of this compound for specific applications.

Due to the lack of specific research data for this compound, a data table of compounds as requested cannot be generated.

Advanced Applications of Naphtho 1,2 B Furan 2,3 Dione and Its Derivatives in Chemical Synthesis and Materials Science

Applications as Synthetic Building Blocks in Organic Synthesis

Naphtho[1,2-b]furan-2,3-dione and its related isomers are versatile building blocks in organic synthesis, offering a reactive core for the construction of a variety of complex heterocyclic systems. The inherent reactivity of the dione (B5365651) functionality, combined with the fused aromatic system, allows for a range of chemical transformations.

Researchers have utilized naphthofuran derivatives as key intermediates in the synthesis of novel compounds with potential pharmacological activities. For instance, ethyl naphtho[2,1-b]furan-2-carboxylate can be converted to naphtho[2,1-b]furan-2-carbohydrazide, which then serves as a scaffold for the synthesis of 1-(naphtho[2,1-b]furan-2-yl-carbonyl)-3,5-disubstituted-2,3-dihydro-1H-pyrazoles nih.gov. This highlights the utility of the naphthofuran core in accessing more complex heterocyclic structures.

Furthermore, a novel and efficient method for the synthesis of naphtho[1,2-b]furan-3-carboxamides has been developed through an Indium(III) triflate-catalyzed cascade formal [3+2] cycloaddition of 1,4-naphthoquinones with β-ketoamides rsc.org. This methodology demonstrates the ability to introduce diverse functionalities onto the naphthofuran scaffold with high regioselectivity, yielding a library of compounds with potential biological applications rsc.org.

The following table summarizes some of the key transformations and resulting compounds synthesized from naphthofuran building blocks:

Starting MaterialReagents and ConditionsProductReference
Ethyl naphtho[2,1-b]furan-2-carboxylateHydrazine hydrate, acid catalyst, ethanolNaphtho[2,1-b]furan-2-carbohydrazide nih.gov
Naphtho[2,1-b]furan-2-carbohydrazideChalcones, acetic acid, dioxane1-(Naphtho[2,1-b]furan-2-yl-carbonyl)-3,5-disubstituted-2,3-dihydro-1H-pyrazoles nih.gov
1,4-Naphthoquinonesβ-ketoamides, In(OTf)3Naphtho[1,2-b]furan-3-carboxamides rsc.org
2-Acetylnaphtho[2,1-b]furanMalononitrile, ammonium (B1175870) acetate (B1210297), acetic acid2-(2,2-Dicyano-1-methyl vinyl)naphtho[2,1-b]furan medcraveonline.com

Role as Precursors for Novel Polycyclic Aromatic Systems

The rigid, planar structure of the naphthofuran core makes it an excellent precursor for the synthesis of larger, novel polycyclic aromatic systems. Through various synthetic strategies, the naphthofuran moiety can be annulated with additional rings to create complex and extended π-systems. These larger aromatic structures are of interest for their potential applications in materials science and as advanced intermediates in the synthesis of complex natural products.

One notable example is the synthesis of a novel polycyclic heterocyclic ring system, 14-methylbenzo[h]naphtho-[1′2′:4,5]thieno[2,3-c] beilstein-journals.orgnih.govnaphthyridine, which was achieved in four steps from known intermediates derived from a naphthofuran scaffold najah.edu. This demonstrates the utility of naphthofurans in constructing intricate, multi-ring systems that incorporate other heteroatoms, leading to diverse chemical architectures.

The general strategies for expanding the polycyclic system from a naphthofuran core often involve:

Cyclization Reactions: Intramolecular cyclization of suitably functionalized naphthofuran derivatives to form new rings.

Annulation Reactions: The addition of new rings through reactions like Diels-Alder or other cycloaddition processes.

Cross-Coupling Reactions: Building upon the existing aromatic framework by forming new carbon-carbon bonds with other aromatic or unsaturated systems.

Applications in Materials Chemistry (e.g., Photochromic Properties)

The naphthofuran scaffold is not only a building block for complex molecules but also a core component in the design of functional materials. Certain derivatives of naphthofurans have been shown to exhibit interesting photophysical properties, making them candidates for applications in materials chemistry.

Specifically, vinylidene-naphthofurans have been reported to exhibit photochromic properties rsc.org. Photochromism is the reversible transformation of a chemical species between two forms by the absorption of electromagnetic radiation, where the two forms have different absorption spectra. This property is crucial for the development of smart materials such as:

Optical data storage

Ophthalmic lenses

Molecular switches

Smart windows

While the photochromic properties of this compound itself are not extensively detailed, the behavior of related vinylidene-naphthofurans suggests that the broader class of naphthofuran derivatives holds significant promise for materials science applications. The introduction of different substituents onto the naphthofuran core can be used to tune the photochromic behavior, including the color of the different states, the switching speed, and the fatigue resistance of the material.

The following table outlines the potential applications of photochromic naphthofuran derivatives:

Application AreaFunctionality
Data StorageReversible color change allows for writing and erasing of information.
Ophthalmic LensesAutomatic darkening in the presence of UV light.
Molecular SwitchesControl of chemical or physical processes at the molecular level.
Smart WindowsDynamic control of light transmission.

Synthesis of Complex Chemical Scaffolds

The naphthofuran skeleton serves as a versatile platform for the synthesis of a wide array of complex chemical scaffolds, particularly those with biological relevance. The fusion of the furan (B31954) ring with the naphthalene (B1677914) system provides a unique and privileged structure in medicinal chemistry.

For example, the combination of a furan ring with various carbocyclic and heterocyclic structures has led to the production of new types of heterocyclic compounds with practical applications beilstein-journals.org. Naphthofuran derivatives have been found in a variety of natural products and are associated with a range of biological activities researchgate.net.

Recent synthetic efforts have focused on developing efficient methods to access these complex scaffolds. A visible-light-mediated [3+2] cycloaddition reaction has been developed for the synthesis of naphtho[2,3-b]furan-4,9-diones and their dihydro derivatives nih.govmdpi.comnih.gov. This green and efficient protocol allows for the generation of a diverse range of substituted naphthofuran-4,9-diones, which are important scaffolds for drug discovery nih.govmdpi.comnih.gov.

The following table provides examples of complex scaffolds synthesized from naphthofuran precursors:

PrecursorReaction TypeResulting ScaffoldSignificance
2-Hydroxy-1,4-naphthoquinone (B1674593) and PhenylacetylenesVisible-light-mediated [3+2] cycloadditionNaphtho[2,3-b]furan-4,9-dionesImportant privileged structural motif in natural products and drugs. nih.govmdpi.comnih.gov
2-Hydroxy-1,4-naphthoquinone and StyrenesVisible-light-mediated [3+2] cycloadditionDihydronaphtho[2,3-b]furan-4,9-dionesPromising scaffolds for novel drug discovery. nih.govmdpi.com
2-Hydroxynaphthalene-1,4-dione and Alkyl 3-bromo-3-nitroacrylatesHeterocyclizationDihydronaphthofuran-3-carboxylatesAccess to new representatives of dioxodihydronaphthofuran carboxylates. beilstein-journals.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Naphtho[1,2-b]furan-2,3-dione, and how do reaction parameters influence yield?

  • Methodology : Synthesis often involves multi-step reactions, such as condensation of naphthalene derivatives with furan precursors. For example, base-promoted annulation (e.g., using β-naphthol derivatives) and functional group transformations (e.g., oxidation of hydroxymethyl groups) are critical steps . Key parameters include temperature (80–120°C), solvent polarity (e.g., DMF or THF), and catalyst choice (e.g., Lewis acids like AlCl₃). Yield optimization requires monitoring intermediates via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR confirms regiochemistry and substituent positions. For example, carbonyl signals appear at δ 170–190 ppm in ¹³C NMR .
  • MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C₁₄H₈O₃: calc. 224.0473, obs. 224.0475) .
  • TGA : Thermal gravimetric analysis assesses stability, showing decomposition above 250°C .

Q. What purification methods are optimal for isolating this compound?

  • Methodology : Column chromatography (silica gel, ethyl acetate/hexane gradients) effectively separates isomers. Recrystallization from ethanol/water mixtures improves purity (>95%), confirmed by melting point analysis (e.g., 180–185°C) .

Advanced Research Questions

Q. How can regioselectivity challenges in annulation reactions of this compound precursors be addressed?

  • Methodology : Regioselectivity depends on electronic and steric effects. For example, using bulky substituents (e.g., tert-butyl groups) on β-naphthol directs annulation to the 1,2-position, minimizing isomer formation. Computational modeling (DFT) predicts transition-state energies to optimize conditions .

Q. What strategies resolve contradictions in reported bioactivity data of derivatives?

  • Methodology : Discrepancies often arise from purity issues or assay variability. Standardize protocols:

  • Purity : Use HPLC (≥98% purity) and elemental analysis.
  • Bioassays : Compare MIC (minimum inhibitory concentration) values against reference strains (e.g., S. aureus ATCC 25923) .
  • Structural Confirmation : X-ray crystallography validates regiochemistry, as incorrect assignments can skew activity data .

Q. How do substituents influence the reactivity of this compound in Diels-Alder reactions?

  • Methodology : Electron-withdrawing groups (e.g., -NO₂) increase dienophilicity, accelerating cycloaddition. Steric hindrance from methyl groups reduces reaction rates. Kinetic studies (e.g., monitoring via UV-Vis) quantify rate constants (k ≈ 0.05–0.2 M⁻¹s⁻¹) .

Q. What computational methods predict regiochemical outcomes in cycloaddition reactions?

  • Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, Fukui indices highlight nucleophilic/electrophilic regions, guiding solvent (e.g., polar aprotic) and catalyst selection .

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